molecular formula C8H9BrO3S B1582383 4-(2-Bromoethyl)benzenesulfonic Acid CAS No. 54322-31-5

4-(2-Bromoethyl)benzenesulfonic Acid

Cat. No. B1582383
Key on ui cas rn: 54322-31-5
M. Wt: 265.13 g/mol
InChI Key: XRPCDXSRXPQUKT-UHFFFAOYSA-N
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Patent
US08093342B2

Procedure details

As a result, a mixture of 2-(2-bromoethyl)benzenesulfonic acid, 3-(2-bromoethyl)benzenesulfonic acid, and 4-(2-bromoethyl)benzenesulfonic acid was obtained, and the mixture was separated and purified with a silica gel column.
Name
2-(2-bromoethyl)benzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-bromoethyl)benzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrCC[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([OH:13])(=[O:12])=[O:11].[Br:14][CH2:15][CH2:16]C1C=C(S(O)(=O)=O)C=CC=1>>[Br:14][CH2:15][CH2:16][C:8]1[CH:9]=[CH:4][C:5]([S:10]([OH:13])(=[O:12])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(2-bromoethyl)benzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1=C(C=CC=C1)S(=O)(=O)O
Name
3-(2-bromoethyl)benzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC=1C=C(C=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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